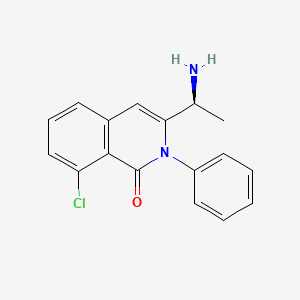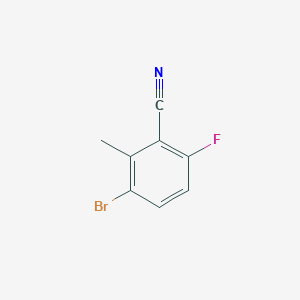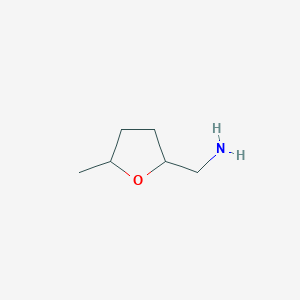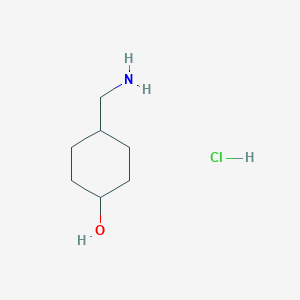
4-(氨甲基)-2,6-二甲酚盐酸盐
描述
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, also known as 4-AMDM-HCl, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound belonging to the phenol family and is used as a reagent in organic synthesis. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its ability to react with other molecules. 4-AMDM-HCl has also been studied for its potential use in biochemistry and physiology, as well as its potential to be used in lab experiments.
科学研究应用
聚合物合成和催化
- 该化合物在聚(2,6-二甲基-1,4-苯撑氧)(PPE),一种高性能工程塑料的合成中发挥作用。它已被用于涉及芳香胺配体和氯化铜(I)的催化剂体系中,由于其碱性和较小的空间位阻,表现出高效率和快速的聚合速率 (Kim 等人,2018 年)。
双核铜配合物的催化活性
- 研究已经探索了它的衍生物在形成双核铜(II)配合物中的应用,显示出显着的催化活性。这些配合物由于空间位阻较小的甲基和增强的平面性而表现出有效的催化作用,特别是在儿茶酚氧化为醌的过程中 (Kannappan 等人,2003 年)。
塑料单体的生物降解
- 一项研究发现,新金黄色分枝杆菌能够降解 2,6-二甲酚,这是一种塑料聚苯撑氧化物的单体。这项研究提供了对生物降解途径和该化合物残留物的潜在环境修复的见解 (Ji 等人,2019 年)。
环境修复
- 该化合物的衍生物已在声化学降解过程中研究,用于水中污染物的矿化。这包括将污染物转化为危害较小的物质,在环境清理应用中显示出潜力 (Goskonda 等人,2002 年)。
创新聚合技术
- 对用于 2,6-二甲酚仿生铜催化聚合的新型含 N、O 配体的研究突出了该化合物在开发先进材料和聚合物中的重要性 (Guieu 等人,2004 年)。
振动光谱研究
- 光谱学研究已经利用该化合物分析取代酚中的振动模式。这有助于更好地理解分子结构和相互作用 (Rao 和 Rao,2002 年)。
属性
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNAPPKIOGXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


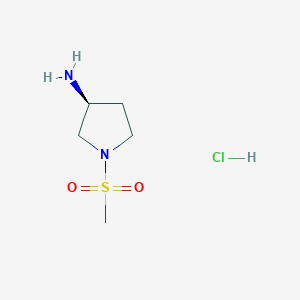
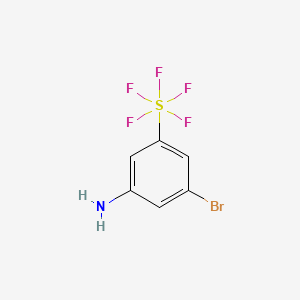
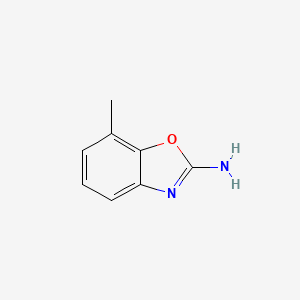
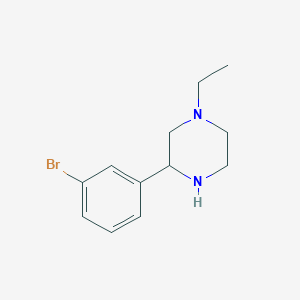
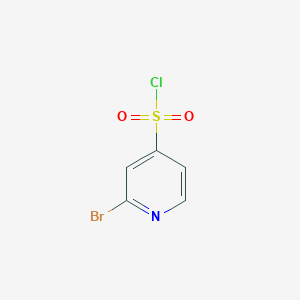
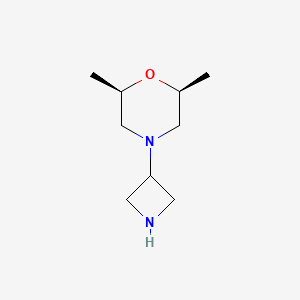
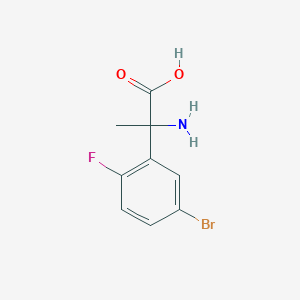
![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)

